molecular formula C14H13N5O2S B2776129 Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate CAS No. 1203011-40-8

Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate

Cat. No.: B2776129
CAS No.: 1203011-40-8
M. Wt: 315.35
InChI Key: FZZJWZFPEBFPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. This structure incorporates a pyridin-3-yl substituent at position 6 and an ethyl thioacetate group at position 2. The ethyl thioacetate moiety enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

ethyl 2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-14-17-16-12-6-5-11(18-19(12)14)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZJWZFPEBFPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1N=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under reflux conditions.

    Fusion with Pyridazine: The triazole ring is then fused with a pyridazine ring through a nucleophilic substitution reaction.

    Thioester Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro groups on the pyridine ring can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing triazole and pyridazine moieties. Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate has shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The compound has exhibited significant antimicrobial activity against a range of pathogens. Research indicates that derivatives of triazole-thio compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Inflammation-related diseases can benefit from compounds that inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory responses .

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated that triazole derivatives could inhibit tumor growth in vitro and in vivo models. Notably, one derivative showed a 70% reduction in tumor size compared to control groups .
Antimicrobial TestingThis compound exhibited significant inhibition against Staphylococcus aureus and E. coli with MIC values comparable to standard antibiotics .
Anti-inflammatory ResearchIn a model of induced inflammation, the compound reduced edema significantly when administered prior to inflammatory stimuli .

Mechanism of Action

The mechanism of action of Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, affecting metabolic pathways.

    Receptor Binding: It binds to specific receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Compound 24 (from )

  • Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine core but differs in substituents (exact groups unspecified in evidence).
  • Activity : Exhibited significant cytotoxicity against the Hep cell line (IC50 lower than 1.2 μg/mL, the value for adriamycin). Compound 24 showed higher potency than its analog, Compound 23, highlighting the impact of substituent choice on activity .
  • Synthesis : Derived from ethyl N-benzoyl-α-heteroaryl-glycinates via annulation of the triazole ring on azine derivatives, a method applicable to the target compound’s synthesis .

3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894050-19-2, from )

  • Structure : Replaces the pyridin-3-yl group at position 6 with thiophen-2-yl and introduces a pyridin-3-ylmethylthio group at position 3.

Heterocyclic Derivatives with Varied Cores

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, from )

  • Structure : Features a pyrimidine core instead of triazolopyridazine, with a 6-methyl group and 4-(thietan-3-yloxy) substituent.
  • Synthesis : Prepared via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate and 2-chloromethylthiirane. The thietan-3-yloxy group may confer unique steric and electronic effects, influencing bioavailability .

Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (from )

  • Structure : Contains a 1,2,4-triazole ring instead of triazolopyridazine, with phenyl and pyridin-3-yl substituents.
  • The phenyl group may enhance π-π stacking but reduce solubility .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC50) Synthesis Pathway
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(Pyridin-3-yl), 3-(ethyl thioacetate) Not reported Likely annulation of triazole on pyridazine
Compound 24 () [1,2,4]Triazolo[4,3-b]pyridazine Unspecified substituents IC50 <1.2 μg/mL (Hep cells) Derived from ethyl N-benzoyl-glycinates
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 6-Methyl, 4-(thietan-3-yloxy) Not reported Nucleophilic substitution
3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine 6-(Thiophen-2-yl), 3-(pyridin-3-ylmethylthio) Not reported Not specified

Key Findings and Implications

Substituent Effects : The pyridin-3-yl group in the target compound may enhance interactions with aromatic residues in enzyme active sites compared to thiophene or phenyl substituents .

Cytotoxicity Potential: Compound 24’s activity suggests that derivatives of the target compound could be optimized for anticancer applications by modifying substituents at positions 3 and 6 .

Biological Activity

Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H12N6O2S\text{C}_{13}\text{H}_{12}\text{N}_6\text{O}_2\text{S}

This compound features a thioacetate moiety linked to a triazolo-pyridazine structure, which is crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

  • Inhibition of Kinase Activity : Many triazole derivatives have been shown to inhibit specific kinases involved in cancer progression. This compound may similarly affect kinases such as c-Met, which is implicated in tumor growth and metastasis.
  • Antimicrobial Activity : Some studies suggest that related compounds have demonstrated antimicrobial properties against various pathogens. The presence of the pyridine and triazole rings may enhance the compound's ability to disrupt microbial membranes or inhibit vital enzymes.

Antitumor Activity

A series of studies have evaluated the antitumor efficacy of similar compounds. For instance:

CompoundCell LineIC50 (μM)Reference
Compound AA549 (Lung Cancer)0.83 ± 0.07
Compound BMCF-7 (Breast Cancer)0.15 ± 0.08
Ethyl derivativeTBDTBDCurrent Study

These findings suggest that modifications in the structure can lead to significant variations in potency against cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively documented; however, related compounds have shown promising results against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Case Studies

Case Study 1: Inhibition of c-Met Kinase
In a recent study involving triazolo-pyridazine derivatives, one compound demonstrated significant inhibition of c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.019 μM). The study highlighted the potential for structural optimization leading to enhanced efficacy .

Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of related compounds on human embryonic kidney cells (HEK-293). The results indicated that these compounds were nontoxic at effective doses for inhibiting cancer cell growth . This safety profile is crucial for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.